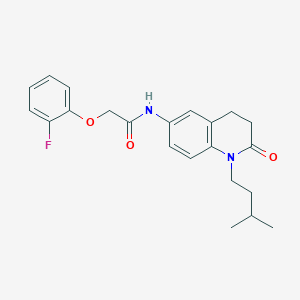

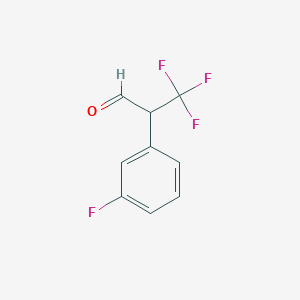

3,3,3-Trifluoro-2-(3-fluorophenyl)propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3,3,3-Trifluoro-2-(3-fluorophenyl)propanal" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and synthesis pathways that might be relevant for the compound . Fluorinated compounds are of significant interest in the development of pharmaceuticals and agrochemicals due to their unique properties, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of fluorinated compounds can be complex, requiring specific reagents and conditions. For instance, one-pot synthesis strategies have been developed for the synthesis of 3-fluoroflavones using selectfluor, which suggests that similar one-pot strategies might be applicable for synthesizing related compounds like "this compound" . Additionally, the use of palladium-catalyzed reactions has been shown to be effective for the trifluoromethylation of aryl chlorides, which could potentially be adapted for the synthesis of trifluoromethylated aldehydes .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their reactivity and physical properties. X-ray diffraction data from related compounds show that the presence of fluorine atoms can influence bond lengths and angles, which could be relevant for understanding the structure of "this compound" . Additionally, the solid-state molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate has been determined, which provides a precedent for the characterization of similar fluorinated compounds .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often facilitated by their unique electronic properties. For example, electrophilic fluorinating agents have been used to introduce fluorine atoms into different substrates . Understanding these reactions can help predict the reactivity of "this compound" and its potential to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides exhibit good solubility in polar organic solvents and have high thermal stability, which could be indicative of the properties of related fluorinated aldehydes . The introduction of fluorine atoms can also affect the binding affinity to biological receptors, as seen with fluorinated estrogens .

Scientific Research Applications

Environmental Degradation of Fluorinated Compounds Polyfluoroalkyl chemicals, which share structural similarities with 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal, are utilized across various industrial applications due to their unique properties. However, their degradation, particularly in environmental settings, is of significant concern due to their potential toxic effects. Studies on microbial degradation pathways for these chemicals have highlighted the complex interactions and transformations that fluorinated compounds undergo in the environment. Such research is critical for understanding the fate and impact of these substances, including this compound, on ecosystems and human health (Liu & Avendaño, 2013).

Fluoroalkylation Reactions in Aqueous Media The advancement of fluoroalkylation methods, particularly in water, signifies a stride towards environmentally friendly chemical syntheses, influencing the production and manipulation of compounds like this compound. These techniques allow for the incorporation of fluorinated groups into molecules, impacting their physical, chemical, and biological properties, which is vital for the development of new pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).

Antitubercular Drug Design The strategic placement of trifluoromethyl groups within antitubercular agents demonstrates the potential medicinal applications of fluorinated compounds, including derivatives of this compound. These modifications can significantly enhance the pharmacodynamic and pharmacokinetic properties of drugs, underscoring the importance of fluorinated substituents in the realm of drug design and development (Thomas, 1969).

Fluorine in Protein Design Exploring the incorporation of fluorinated amino acids into proteins opens new avenues for enhancing protein stability and introducing novel properties. This area of research could potentially involve compounds like this compound as building blocks or intermediates in the synthesis of fluorinated amino acids, aiming to create proteins with enhanced chemical and thermal stability, as well as novel biological activities (Buer & Marsh, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for aromatic and fluorinated compounds .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal. Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can influence the activity of the target .

Biochemical Pathways

Fluorinated compounds can have diverse effects depending on their structure and the specific biological targets they interact with .

Pharmacokinetics

Fluorinated compounds are often metabolically stable, and the presence of the fluorine atom can affect the compound’s lipophilicity, which in turn can influence absorption and distribution .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Specific details would require further study .

properties

IUPAC Name |

3,3,3-trifluoro-2-(3-fluorophenyl)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13/h1-5,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYZBJGXKSHGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)

![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)